2-Ethoxy-N-phenylaniline
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Overview
Description
2-Ethoxy-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethoxy group (-OCH2CH3) attached to the nitrogen atom of an aniline structure, which itself is a benzene ring with an amino group (-NH2) attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-N-phenylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like ethanol.
Another method involves the palladium-catalyzed amination of ethoxybenzene with aniline. This reaction is carried out in the presence of a palladium catalyst, such as Pd(OAc)2, and a ligand like triphenylphosphine, under an inert atmosphere of nitrogen or argon.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the reaction rate and yield. Additionally, solvent-free conditions or the use of green solvents like water or ethanol are preferred to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X)
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Aniline derivatives
Substitution: Halogenated, nitrated, or alkylated aniline derivatives
Scientific Research Applications
2-Ethoxy-N-phenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or receptors.
Industry: It is utilized in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-N-phenylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound of 2-Ethoxy-N-phenylaniline, lacking the ethoxy group.
N-Phenylaniline: Similar structure but without the ethoxy group.
2-Methoxy-N-phenylaniline: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and can influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
53950-72-4 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-ethoxy-N-phenylaniline |
InChI |
InChI=1S/C14H15NO/c1-2-16-14-11-7-6-10-13(14)15-12-8-4-3-5-9-12/h3-11,15H,2H2,1H3 |
InChI Key |
ONCNKJXWBPWDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=CC=CC=C2 |
Origin of Product |
United States |
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